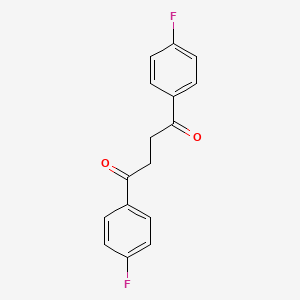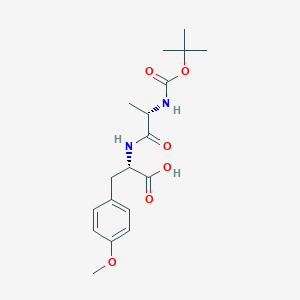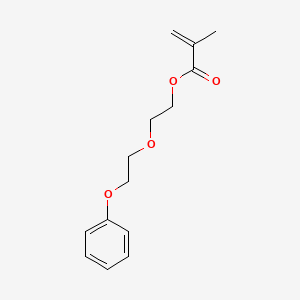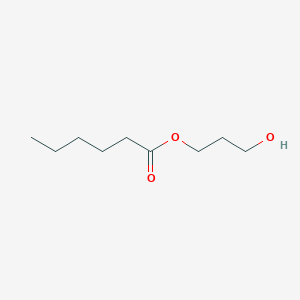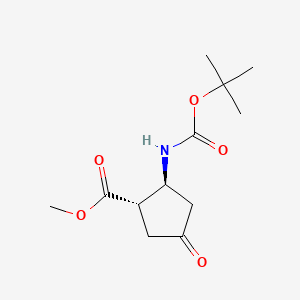
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate is a synthetic organic compound that features a cyclopentanecarboxylate core with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate typically involves the following steps:
Formation of the cyclopentanecarboxylate core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Boc-protected amino group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal a free amine, which can then participate in various biochemical pathways. The cyclopentanecarboxylate core provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclobutanecarboxylate: This compound has a similar structure but with a cyclobutane ring instead of a cyclopentane ring.
trans-2-[(tert-butoxycarbonylamino)methyl]cyclopropanecarboxylic acid: This compound features a cyclopropane ring and a carboxylic acid group.
Uniqueness
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate is unique due to its specific ring structure and the presence of both a Boc-protected amino group and a methyl ester
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-9-6-7(14)5-8(9)10(15)17-4/h8-9H,5-6H2,1-4H3,(H,13,16)/t8-,9-/m0/s1 |
InChI Key |
WWCZIBXOWJAKLP-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=O)C[C@@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)CC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



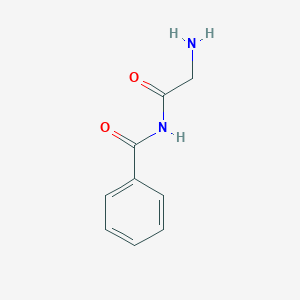
![N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14013562.png)

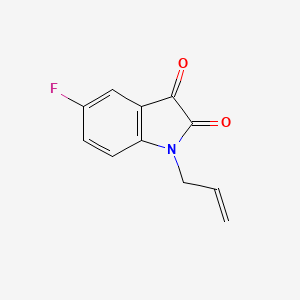
![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2,3,3-trichloroacrylamide](/img/structure/B14013574.png)
![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)


